molecular formula C11H13NO5 B1606171 Ethyl 2-(2-nitrophenoxy)propanoate CAS No. 13212-56-1

Ethyl 2-(2-nitrophenoxy)propanoate

Cat. No. B1606171
Key on ui cas rn: 13212-56-1
M. Wt: 239.22 g/mol
InChI Key: NYBPNCZBAGRYQA-UHFFFAOYSA-N
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Patent
US07365064B2

Procedure details

Starting from 2-nitrophenol (10 g, 1 eq, 71.9 mmol) and ethyl 2-bromopropionate (10.2 ml, 1.1 eq, 79.09 mmol) the procedure of Step (i), preparation 17 was followed to obtain ethyl 2-(2-nitrophenoxy)propanoate in crude form (16 g) which was used for step (ii).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([O-:3])=[O:2].Br[CH:12]([CH3:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14]>>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH:12]([CH3:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Step Two
Name
Quantity
10.2 mL
Type
reactant
Smiles
BrC(C(=O)OCC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the procedure of Step (i), preparation 17

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(OC(C(=O)OCC)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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